2-Acetyl-1-oxaspiro[2.5]octan-4-one
Description
Historical Context and Discovery
2-Acetyl-1-oxaspiro[2.5]octan-4-one (CAS No. 156363-75-6) emerged as a structurally unique spirocyclic compound during advancements in oxaspiro chemistry in the late 20th and early 21st centuries. While its exact discovery timeline remains undocumented in public literature, its inclusion in chemical registries such as PubChem (CID 45086459) and commercial catalogs by the early 2010s suggests synthesis as part of broader efforts to explore spirocyclic ethers. The compound’s structure—a fusion of a cyclopropane ring, tetrahydrofuran-like oxygen heterocycle, and acetyl-ketone functional groups—aligns with methodologies described in patents for spiro[2.5]octane derivatives. For instance, iodocyclization techniques, pivotal in constructing oxaspiro frameworks, likely facilitated its preparation, though specific synthetic routes remain proprietary.
Position within Oxaspiro Compound Classification
This compound belongs to the 1-oxaspiro[2.5]octan-4-one family, characterized by a spiro junction connecting a three-membered cyclopropane ring and a five-membered oxygen-containing ring (Figure 1). Key subclass features include:
Its classification bridges strained bicyclic ethers and ketone-bearing spiro compounds, making it a hybrid template for studying ring-opening reactions and stereoelectronic effects.
Significance in Organic Chemistry Research
The compound’s significance lies in its dual role as a structural motif and synthetic intermediate :
- Synthetic Utility : The acetyl and ketone groups enable diverse derivatization, such as Grignard additions or reductions, to access complex polycyclic scaffolds.
- Medicinal Chemistry : While not directly bioactive, analogous oxaspiro compounds exhibit enhanced solubility and metabolic stability, suggesting potential for drug design.
- Theoretical Studies : Its strained spiro architecture serves as a model for investigating transition states in ring-expansion reactions.
For example, iodocyclization methods used to synthesize related oxaspiro[2.5]octanes underscore its relevance in methodological development.
Chemical Registry Information and Identifiers
The compound is rigorously documented across major chemical databases:
| Identifier | Value | Source |
|---|---|---|
| CAS No. | 156363-75-6 | |
| PubChem CID | 45086459 | |
| Molecular Formula | C9H12O3 | |
| Molecular Weight | 168.19 g/mol | |
| InChIKey | JLPXAEREFOOXOB-UHFFFAOYSA-N | |
| SMILES | CC(=O)C1C2(O1)CCCCC2=O |
These identifiers ensure unambiguous referencing in industrial and academic contexts, particularly in patents exploring spirocyclic intermediates.
Properties
CAS No. |
156363-75-6 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.192 |
IUPAC Name |
2-acetyl-1-oxaspiro[2.5]octan-4-one |
InChI |
InChI=1S/C9H12O3/c1-6(10)8-9(12-8)5-3-2-4-7(9)11/h8H,2-5H2,1H3 |
InChI Key |
JLPXAEREFOOXOB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2(O1)CCCCC2=O |
Synonyms |
1-Oxaspiro[2.5]octan-4-one, 2-acetyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following spirocyclic ketones share structural motifs with 2-acetyl-1-oxaspiro[2.5]octan-4-one but differ in substituents, stereochemistry, and applications:
6-<i>tert</i>-Butylspiro[2.5]octan-4-one (P1-O)
- CAS: Not explicitly listed.
- Molecular Formula: Likely C₁₁H₁₈O₂ (inferred from ).
- Key Features: Contains a bulky <i>tert</i>-butyl group instead of an acetyl substituent.
- Synthesis: Produced in 61% yield via manganese-catalyzed C(sp³)−H functionalization under optimized conditions (15 equiv acetic acid, 1 mol% Mn catalyst) .
- Reactivity: The steric bulk of the <i>tert</i>-butyl group may hinder nucleophilic attacks compared to the acetyl derivative.
- Applications: Primarily studied in catalytic oxygenation reactions .
2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one (LEGOne)
- CAS: 17677-87-1 .
- Molecular Formula: C₁₀H₁₆O₂ .
- Key Features: Three methyl groups at positions 2, 2, and 6 enhance lipophilicity (predicted higher XLogP than the acetyl compound).
- Stereochemistry: Exists as <i>cis</i> and <i>trans</i> isomers, with the <i>cis</i>-isomer (CAS: 13080-28-9) having a molecular weight of 168.23 g/mol .
- Applications: Used in fragrance and flavor industries due to structural similarity to menthone derivatives .
5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one
- CAS: 1039431-60-1 (Technical Grade) .
- Molecular Formula: C₁₄H₁₈O₃ .
- Key Features: A conjugated enone system (3-oxobut-1-enyl) and three methyl groups.
- Reactivity: The enone moiety enables participation in Michael additions or cycloadditions.
Table 1: Comparative Data for Selected Spirocyclic Ketones
*Predicted values based on structural analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Acetyl-1-oxaspiro[2.5]octan-4-one, and what key reagents are involved?
- Methodological Answer : Synthesis typically involves photochemical reactions or spirocyclization strategies. For example, photochemical studies on spiro[2.5]octan-4-one derivatives highlight the use of carbonyl-conjugated dienes under UV light to form the spirocyclic backbone . Key reagents include lithium aluminum hydride (reduction) and nucleophiles in polar aprotic solvents for substitution reactions. Purification often employs column chromatography, with characterization via NMR spectroscopy to confirm regiochemistry .
Q. Which spectroscopic methods are most effective for characterizing the spirocyclic structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemistry and confirming the spirocyclic framework. The compound’s two undefined stereocenters (as per IUPAC data) require -NMR and -NMR to analyze coupling constants and diastereotopic protons . Mass spectrometry (exact mass: 168.07866) and infrared spectroscopy (C=O stretch at ~1700 cm) further validate functional groups .
Q. How does the compound’s topological polar surface area (TPSA) influence solubility and purification strategies?
- Methodological Answer : The TPSA of 46.7 Å (calculated from XLogP3 = 0.1) suggests moderate polarity, necessitating mixed solvent systems (e.g., ethyl acetate/hexane) for recrystallization. Reverse-phase HPLC with a C18 column is recommended for isolating stereoisomers, leveraging differences in hydrophobicity .
Advanced Research Questions
Q. How can researchers address challenges in resolving undefined stereocenters during synthesis?
- Methodological Answer : Undefined stereocenters (two in this compound) require chiral resolution techniques. Diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) or enantioselective chromatography with chiral stationary phases (e.g., cellulose-based columns) can isolate isomers. Dynamic kinetic resolution during spirocyclization may also be optimized using asymmetric catalysts .
Q. What computational approaches are used to model the compound’s reactivity and predict regioselectivity in derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, predicting reactivity at the acetyl or ketone groups. Molecular docking studies (using AutoDock Vina) assess interactions with biological targets, such as enzymes in transamination pathways, as seen in related spirocyclic systems .
Q. How does the spirocyclic framework influence bioactivity in pharmacological studies?
- Methodological Answer : The rigid spirocyclic core enhances metabolic stability and target binding. For example, azaspiro analogues (e.g., 6-azaspiro[2.5]octane derivatives) show promise as enzyme inhibitors due to their constrained conformation, which reduces off-target effects. In vitro assays (e.g., kinase inhibition or receptor binding) should be paired with ADMET profiling to evaluate bioavailability .
Q. What strategies mitigate contradictions in spectral data when characterizing synthetic intermediates?
- Methodological Answer : Contradictions in -NMR integration ratios or unexpected IR peaks may arise from residual solvents or byproducts. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) clarify structural ambiguities. Redundant synthesis under controlled conditions (e.g., inert atmosphere) minimizes oxidative byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
